Fertirelin
Overview
Description
Mechanism of Action
Target of Action
Fertirelin, also known as this compound acetate, is a synthetic peptide and a gonadotropin-releasing hormone (GnRH) analogue . The primary target of this compound is the GnRH receptor . This receptor is located on pituitary gonadotroph cells . The GnRH receptor plays a crucial role in the regulation of the reproductive system by controlling the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) .
Mode of Action
This compound, as a GnRH analogue, elicits its action by binding to GnRH receptors located on pituitary gonadotroph cells . This binding triggers the release of FSH and LH, which are key players in ovulation and spermatogenesis .
Biochemical Pathways
The binding of this compound to the GnRH receptor initiates a cascade of biochemical events that lead to the release of FSH and LH. These hormones then stimulate the ovaries in females to produce eggs and the testes in males to produce sperm. This compound is particularly potent, being 2.5 to 10 times more potent than gonadorelin, another GnRH analogue .
Pharmacokinetics
Like other gnrh analogues, this compound is likely to be administered via injection, implant, or intranasally as a nasal spray .
Result of Action
The primary result of this compound’s action is the stimulation of FSH and LH release, which in turn triggers ovulation in females and spermatogenesis in males . This makes this compound a valuable tool in treating reproductive disorders, particularly those related to ovulation and sperm production.
Action Environment
While specific studies on how environmental factors influence the action, efficacy, and stability of this compound are limited, it is known that various environmental and lifestyle factors can affect the overall endocrine system and hormone function . These factors include diet, exercise, stress, and exposure to environmental pollutants . Understanding these influences is crucial for optimizing the use of hormonal therapies like this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fertirelin is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the desired peptide chain. The process typically starts with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide chain is assembled on a solid support resin. This method allows for efficient purification and high yield of the final product. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Fertirelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure and function.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC and NHS are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can result in monomeric peptides .
Scientific Research Applications
Comparison with Similar Compounds
Fertirelin is similar to other GnRH agonists, such as leuprorelin, buserelin, and triptorelin. this compound is unique in its higher potency and specific use in veterinary medicine .
Similar Compounds
Leuprorelin: Used in the treatment of hormone-sensitive cancers and reproductive disorders.
Buserelin: Used for similar indications as leuprorelin, including endometriosis and prostate cancer.
Triptorelin: Used in hormone therapy for prostate cancer and other conditions.
This compound’s uniqueness lies in its specific application in veterinary medicine and its higher potency compared to native GnRH .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H76N16O12/c1-4-59-53(82)44-12-8-20-71(44)54(83)38(11-7-19-60-55(56)57)66-49(78)39(21-30(2)3)65-46(75)27-62-47(76)40(22-31-13-15-34(73)16-14-31)67-52(81)43(28-72)70-50(79)41(23-32-25-61-36-10-6-5-9-35(32)36)68-51(80)42(24-33-26-58-29-63-33)69-48(77)37-17-18-45(74)64-37/h5-6,9-10,13-16,25-26,29-30,37-44,61,72-73H,4,7-8,11-12,17-24,27-28H2,1-3H3,(H,58,63)(H,59,82)(H,62,76)(H,64,74)(H,65,75)(H,66,78)(H,67,81)(H,68,80)(H,69,77)(H,70,79)(H4,56,57,60)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCPIBPDYFLAAX-YTAGXALCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H76N16O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66002-66-2 (acetate) | |
Record name | Fertirelin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038234218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8057728 | |
Record name | Fertirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1153.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38234-21-8 | |
Record name | Fertirelin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038234218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fertirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Des-gly10-luteinizing hormone releasinghormone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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